molecular formula C13H18ClNO4S B5134835 4-(5-Chloro-2-propoxybenzenesulfonyl)morpholine

4-(5-Chloro-2-propoxybenzenesulfonyl)morpholine

Cat. No.: B5134835
M. Wt: 319.80 g/mol
InChI Key: DCRSPJPMMAXKPX-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-propoxybenzenesulfonyl)morpholine is a chemical compound that features a morpholine ring substituted with a 5-chloro-2-propoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-propoxybenzenesulfonyl)morpholine typically involves the reaction of morpholine with 5-chloro-2-propoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-propoxybenzenesulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

4-(5-Chloro-2-propoxybenzenesulfonyl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-propoxybenzenesulfonyl)morpholine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Chloro-2-methoxybenzenesulfonyl)morpholine
  • 4-(5-Chloro-2-ethoxybenzenesulfonyl)morpholine
  • 4-(5-Chloro-2-butoxybenzenesulfonyl)morpholine

Uniqueness

4-(5-Chloro-2-propoxybenzenesulfonyl)morpholine is unique due to its specific propoxy substitution, which can influence its chemical reactivity and biological activity. Compared to its methoxy, ethoxy, and butoxy analogs, the propoxy group may confer distinct properties, such as different solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

4-(5-chloro-2-propoxyphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO4S/c1-2-7-19-12-4-3-11(14)10-13(12)20(16,17)15-5-8-18-9-6-15/h3-4,10H,2,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRSPJPMMAXKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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